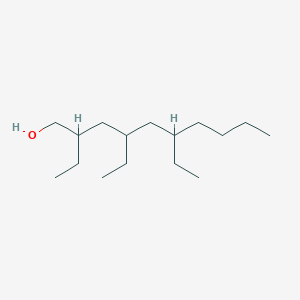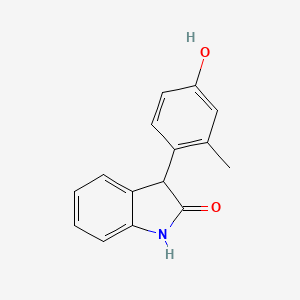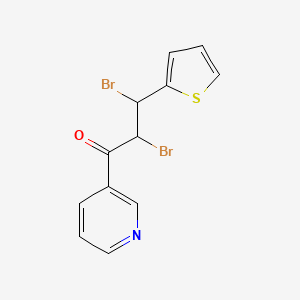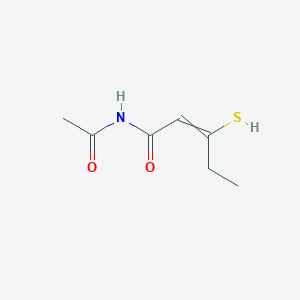![molecular formula C14H14N4O B14381770 (E,E)-1,1'-Oxybis[(4-methylphenyl)diazene] CAS No. 90238-04-3](/img/structure/B14381770.png)
(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is an organic compound characterized by the presence of two diazene groups connected through an oxygen atom and substituted with methyl groups on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylphenylhydrazine with an oxidizing agent in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired diazene linkage. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex azo compounds.
Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in various polymer formulations.
作用機序
The mechanism of action of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can modify biological molecules.
類似化合物との比較
Similar Compounds
Azobenzene: Similar in structure but lacks the oxygen linkage.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of methyl groups.
1,1’-Oxybis(4-chlorophenyl)diazene: Substituted with chlorine atoms instead of methyl groups.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is unique due to its specific substitution pattern and the presence of an oxygen linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
90238-04-3 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
(4-methylphenyl)-[(4-methylphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O/c1-11-3-7-13(8-4-11)15-17-19-18-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
RGBNVIJCEPEBBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)


![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)

![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
